5-bromo-7-nitro-2H-indazole-3-carbaldehyde
Overview
Description
5-bromo-7-nitro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 7-position, and an aldehyde group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2H-indazole, followed by nitration and formylation reactions. The general steps are as follows:
Bromination: 2H-indazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 5-position.
Nitration: The brominated indazole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 7-position.
Formylation: Finally, the nitro-bromo-indazole is formylated using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-nitro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-bromo-7-amino-2H-indazole-3-carbaldehyde.
Substitution: 5-substituted-7-nitro-2H-indazole-3-carbaldehyde derivatives.
Oxidation: 5-bromo-7-nitro-2H-indazole-3-carboxylic acid.
Scientific Research Applications
5-bromo-7-nitro-2H-indazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Material Science: Indazole derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly in the development of selective inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2H-indazole-3-carbaldehyde: Lacks the nitro group at the 7-position.
7-nitro-2H-indazole-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-bromo-7-nitro-2H-indazole: Lacks the aldehyde group at the 3-position.
Uniqueness
5-bromo-7-nitro-2H-indazole-3-carbaldehyde is unique due to the presence of all three functional groups (bromine, nitro, and aldehyde) on the indazole ring
Properties
IUPAC Name |
5-bromo-7-nitro-2H-indazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-1-5-6(3-13)10-11-8(5)7(2-4)12(14)15/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCJRDAGJWKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)C=O)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646836 | |
Record name | 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-50-9 | |
Record name | 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.